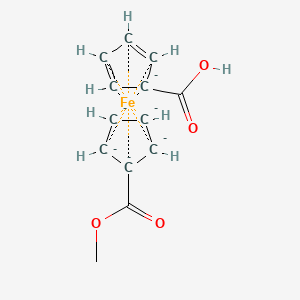
Ethyl 2,4-dibromo-4-fluorobutyrate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dibromo-4-fluorobutyrate, commonly referred to as EDBF, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 132°C and a melting point of -93°C. EDBF is highly soluble in water, ethanol, and methanol, and is used as a reagent in a variety of organic reactions. EDBF is also used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals.
Applications De Recherche Scientifique
EDBF has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes. EDBF is also used in the synthesis of biocompatible materials, such as hydrogels, for tissue engineering applications. In addition, EDBF is used as a fluorescent probe in biological studies.
Mécanisme D'action
The mechanism of action of EDBF is not well understood. However, it is known that EDBF acts as a catalyst in the synthesis of various organic compounds, including pharmaceuticals. It is believed that EDBF acts as a nucleophilic reagent, which allows it to react with other molecules to form new compounds. In addition, EDBF is believed to act as an oxidizing agent, which allows it to oxidize organic compounds, such as alcohols and aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDBF are not well understood. However, it is known that EDBF is highly toxic and can cause skin and eye irritation. In addition, EDBF has been shown to be mutagenic in some animal studies. Therefore, it is important to use EDBF with caution and to take all necessary safety precautions when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EDBF in laboratory experiments include its high solubility in water, ethanol, and methanol and its ability to act as a catalyst in the synthesis of various organic compounds. However, EDBF also has some limitations. It is highly toxic and can cause skin and eye irritation, and has been shown to be mutagenic in some animal studies. Therefore, it is important to use EDBF with caution and to take all necessary safety precautions when handling it.
Orientations Futures
The future directions for EDBF research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of new compounds. In addition, further research is needed to determine the safety and efficacy of EDBF in different laboratory settings. Finally, research should be conducted to explore new methods for synthesizing EDBF and to develop new methods for using EDBF in laboratory experiments.
Méthodes De Synthèse
EDBF is synthesized by the reaction of 2,4-dibromobutanoic acid with potassium fluoride in an aqueous solution. The reaction is conducted at room temperature and produces EDBF in a yield of 99%. The reaction is carried out in two steps. In the first step, the 2,4-dibromobutanoic acid is reacted with potassium fluoride to form the intermediate compound 2,4-dibromo-4-fluorobutanoic acid. In the second step, the intermediate compound is reacted with ethyl alcohol to produce EDBF.
Propriétés
IUPAC Name |
ethyl 2,4-dibromo-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZZTNBYVNHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)




